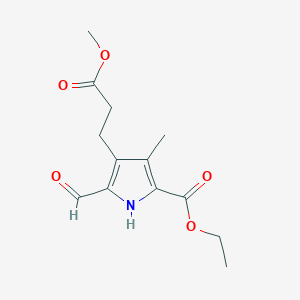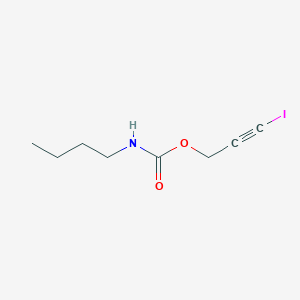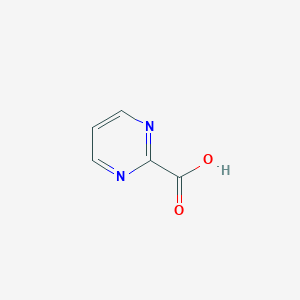
2-(Tétraacétylglucosido)glycérol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetraacetylglucosido)glycerol, commonly known as TAG, is a glycolipid that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a straightforward process and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Applications biomédicales
Les composés glycosylés tels que le 2-(Tétraacétylglucosido)glycérol ont suscité un intérêt considérable dans l'industrie médicale en raison de leurs propriétés pharmaceutiques diverses et de leurs activités biologiques . Ils sont principalement obtenus par extraction directe à partir de plantes, synthèse chimique et synthèse enzymatique .
Industrie cosmétique
Ces composés présentent des caractéristiques d'application stables, ce qui les rend adaptés à une utilisation dans l'industrie cosmétique . Ils peuvent être utilisés dans divers produits de soins de la peau et de beauté.
Industrie alimentaire
Les composés glycosylés se retrouvent également dans l'industrie alimentaire . Ils peuvent être utilisés comme additifs alimentaires ou dans la production de certains types de produits alimentaires.
Synthèse enzymatique
La synthèse enzymatique est une méthode utilisée pour produire des composés glycosylés . Ce processus convertit les substrats en produits en utilisant des enzymes comme catalyseurs . C'est un domaine clé de la recherche pour améliorer la conversion des substrats .
Applications biotechnologiques
Le glycérol, un composant du this compound, a diverses applications en biotechnologie . Il peut être utilisé dans la production de biodiesel et d'autres biocarburants .
Production d'extrémolytes
Le 2-O-α-D-glucosyl-glycérol (2-GG) est un extrémolyte qui peut être produit à partir du this compound
Orientations Futures
While specific future directions for 2-(Tetraacetylglucosido)glycerol are not available, glycerol, a related compound, has over 1500 known end uses, including applications in cosmetics, toiletries, personal care products, pharmaceutical formulations, and foodstuffs . This suggests potential for diverse applications of 2-(Tetraacetylglucosido)glycerol in the future.
Mécanisme D'action
Target of Action
2-(Tetraacetylglucosido)glycerol is a protected β-glucosylglycerol It’s known that glycerol, a component of this compound, plays a key role in lipid metabolism .
Mode of Action
Glycerol, a component of this compound, can be converted to a glycolytic substrate for subsequent metabolism .
Biochemical Pathways
Glycerol, a component of this compound, is involved in various biochemical pathways, including the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in liver and adipose tissue, and a monoacylglycerol pathway in the intestines .
Pharmacokinetics
It’s known that serum glycerol concentrations can increase during increased lipolysis associated with prolonged exercise or caloric restriction .
Result of Action
It’s known that glycerol serves as a store of fatty acids for energy, which can be released rapidly on demand, and as a reserve of fatty acids for structural purposes or as precursors for eicosanoids .
Action Environment
It’s known that the relative abundance of glycerol-based compounds can vary with the distance from the sea, suggesting that marine waters have a major influence on the microbial communities inhabiting wetland sediment .
Analyse Biochimique
Biochemical Properties
It is known that glycerol can be metabolized by various enzymes, including glycerol kinase and glycerol-3-phosphate dehydrogenase . These enzymes convert glycerol into glycerol 3-phosphate, which can then be oxidized to dihydroxyacetone phosphate . It’s plausible that 2-(Tetraacetylglucosido)glycerol may interact with similar enzymes and biomolecules, but specific interactions have not been reported.
Cellular Effects
Glycerol, a component of this compound, can influence cell function by serving as a source of energy or as a precursor for other biomolecules . The specific effects of 2-(Tetraacetylglucosido)glycerol on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
As a derivative of glycerol, it may participate in similar biochemical reactions, such as being converted into glycerol 3-phosphate by glycerol kinase
Metabolic Pathways
The metabolic pathways involving 2-(Tetraacetylglucosido)glycerol are not well-characterized. Glycerol, a component of this compound, is involved in several metabolic pathways, including glycolysis and gluconeogenesis
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUDSNITUMJJW-NQNKBUKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433618 |
Source


|
| Record name | 2-(Tetraacetylglucosido)glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157024-67-4 |
Source


|
| Record name | 2-(Tetraacetylglucosido)glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-11H-benzo[b][1]benzazepine](/img/structure/B30484.png)
![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B30485.png)
![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B30486.png)





![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)


